molecular formula C18H16ClNO3S B239334 N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide

N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide

Cat. No. B239334
M. Wt: 361.8 g/mol
InChI Key: KEYHMEFEEMVWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide, also known as CNMN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in cancer cell growth, oxidative stress, and inflammation. This compound has been shown to inhibit the activity of several enzymes, including caspase-3, which is involved in apoptosis, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation, and neuroprotection. Additionally, this compound has been found to have low toxicity and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide for lab experiments is its low toxicity and lack of significant adverse effects. This makes it a safe and viable option for in vitro and in vivo studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other fields of scientific research. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound will be important for determining its potential clinical applications. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide is synthesized through a multi-step process that involves the reaction between 2-chlorobenzyl chloride and 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid, which is then purified through recrystallization.

Scientific Research Applications

N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C18H16ClNO3S/c1-23-17-10-11-18(15-8-4-3-7-14(15)17)24(21,22)20-12-13-6-2-5-9-16(13)19/h2-11,20H,12H2,1H3

InChI Key

KEYHMEFEEMVWPQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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